molecular formula C14H16N2O3S B1358530 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide CAS No. 902836-97-9

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide

Cat. No.: B1358530
CAS No.: 902836-97-9
M. Wt: 292.36 g/mol
InChI Key: AFXXBAMJRRMZDG-UHFFFAOYSA-N
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Description

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O3S. It is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide is utilized in various scientific research fields, including:

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 . It is stored under the storage class code 11, which represents combustible solids .

Future Directions

As this compound is part of a collection of unique chemicals provided to early discovery researchers , it may be used in future research to explore its potential applications, particularly given its structural similarity to other compounds with known biological activity .

Preparation Methods

The synthesis of 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide typically involves the reaction of 2-(methylamino)methylphenol with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-(methylaminomethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-10-11-4-2-3-5-14(11)19-12-6-8-13(9-7-12)20(15,17)18/h2-9,16H,10H2,1H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXXBAMJRRMZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639926
Record name 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-97-9
Record name 4-[2-[(Methylamino)methyl]phenoxy]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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